molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

trans-3-Phenyl-D-proline

Cat. No. B055599
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of Trans-3-Phenyl-D-proline analogs and derivatives involves various chemical reactions. For example, proline analogs like β-Phenylproline show high β-turn forming propensity similar to natural proline but with an aromatic side chain, affecting their chemical and physical properties. These analogs can be synthesized through methods like high-performance liquid chromatography resolution, allowing access to enantiomerically pure forms suitable for peptide synthesis (Fatás et al., 2012).

Molecular Structure Analysis

The molecular structure of Trans-3-Phenyl-D-proline and its analogs is characterized by the presence of a phenyl group and the cyclic structure of proline. This structure affects the conformational preferences of the molecule, influencing its ability to form specific secondary structures in peptides, such as β-turns. The phenyl group's presence impacts the pyrrolidine ring puckering, affecting the molecule's overall conformation and interactions (Basvani et al., 2017).

Chemical Reactions and Properties

Trans-3-Phenyl-D-proline engages in chemical reactions typical of proline and its derivatives, such as cis/trans isomerization, which plays a crucial role in biological processes. The phenyl group can also influence the reactivity and chemical behavior of the molecule, leading to unique properties and reactions compared to proline without substitutions (Tam et al., 2007).

Scientific Research Applications

1. Protein Prosthesis and Enzyme Activity

Trans-3-Phenyl-D-proline has been explored in the context of protein prosthesis, specifically in creating surrogates for cis-prolyl peptide bonds. For instance, 1,5-disubstituted[1,2,3]triazoles have been assessed as cis-peptide bond surrogates. These surrogates were successfully integrated into the turn region of bovine pancreatic ribonuclease, resulting in semisynthetic enzymes that retained full enzymatic activity, indicating the maintenance of native structure (Tam et al., 2007).

2. Synthesis of N-Aryl Pyrroles

A novel method involving the Cu-catalyzed C–N cross-coupling reaction of trans-4-hydroxy-l-proline with aryl halides has been developed. This method has been used for synthesizing N-aryl pyrroles, showcasing trans-4-hydroxy-l-proline as an effective nucleophilic coupling partner (Reddy et al., 2011).

3. Comparative Effects of Substitutions in Proline

Research on the effects of trifluoromethyl- and methyl-group substitutions in proline revealed significant insights. This study focused on the unique functions of proline in biological contexts, such as its impact on protein structure and function, and explored the potential applications of these substitutions in NMR labeling and enhancing interactions at nonpolar interfaces (Kubyshkin et al., 2018).

4. Prolino-Homotryptophane Derivatives

The asymmetric synthesis of cis-3-substituted prolines via amino-zinc-ene-enolate cyclization has been developed. This method allows for the synthesis of prolino-homotryptophane derivatives, useful in medicinal chemistry and biological applications (Mothes et al., 2008).

5. Prolyl Isomerization in Phage Infection

A unique application of proline isomerization has been identified in the infection of Escherichia coli cells by the filamentous phage fd. Here, a proline residue acts as a molecular timer in the infection process, with its isomerization determining the infectivity of the phage (Eckert et al., 2005).

Future Directions

Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .

properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Phenyl-D-proline

CAS RN

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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